molecular formula C2H6N6 B14232849 1-Hydrazinyl-1H-1,2,3-triazol-5-amine CAS No. 470671-47-7

1-Hydrazinyl-1H-1,2,3-triazol-5-amine

Cat. No.: B14232849
CAS No.: 470671-47-7
M. Wt: 114.11 g/mol
InChI Key: FKQOBNQFQKEYJQ-UHFFFAOYSA-N
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Description

1-Hydrazinyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Hydrazinyl-1H-1,2,3-triazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 1,2,3-triazole derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-Hydrazinyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or copper, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydrazinyl-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Hydrazinyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a versatile compound for various applications.

Properties

CAS No.

470671-47-7

Molecular Formula

C2H6N6

Molecular Weight

114.11 g/mol

IUPAC Name

3-hydrazinyltriazol-4-amine

InChI

InChI=1S/C2H6N6/c3-2-1-5-7-8(2)6-4/h1,6H,3-4H2

InChI Key

FKQOBNQFQKEYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=N1)NN)N

Origin of Product

United States

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